Vibralactone L

Pancreatic lipase Enzyme inhibition Natural products

Vibralactone L (CAS 1623786-67-3) is a natural sesquiterpenoid isolated from submerged cultures of the basidiomycete fungus Boreostereum vibrans. First reported in 2014 alongside vibralactones K and M, it belongs to the vibralactone family of terpenoid compounds that have garnered interest for their diverse biological activities.

Molecular Formula C14H20O4
Molecular Weight 252.31
CAS No. 1623786-67-3
Cat. No. B593318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibralactone L
CAS1623786-67-3
Molecular FormulaC14H20O4
Molecular Weight252.31
Structural Identifiers
SMILESCCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1
InChIInChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3
InChIKeyIUKVKDVSDJSIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Vibralactone L (CAS 1623786-67-3): A Sesquiterpenoid Natural Product with Distinct Non-Cytotoxic and Non-Lipase Inhibitory Profile


Vibralactone L (CAS 1623786-67-3) is a natural sesquiterpenoid isolated from submerged cultures of the basidiomycete fungus Boreostereum vibrans [1]. First reported in 2014 alongside vibralactones K and M, it belongs to the vibralactone family of terpenoid compounds that have garnered interest for their diverse biological activities [1]. Unlike the parent compound vibralactone, which is a potent pancreatic lipase inhibitor, Vibralactone L exhibits a distinctly different biological profile, showing no cytotoxicity against five human cancer cell lines and no pancreatic lipase inhibitory activity [1]. This unique combination of properties positions Vibralactone L as a valuable tool compound for negative control studies and investigations into structure-activity relationships within the vibralactone class.

Negative control in lipase inhibition assays
SAR studies with vibralactone analogs
Non-cytotoxic reference in cell-based assays
Analytical standard for vibralactone identification

Critical Differentiation: Why Vibralactone L Cannot Be Substituted by Other Vibralactone Family Members


Within the vibralactone family, biological activity varies dramatically based on subtle structural modifications. The parent compound vibralactone exhibits strong pancreatic lipase inhibition (IC50 0.4 μg/mL) [1], while optimized derivatives such as compound C1 achieve sub-nanomolar potency (IC50 14 nM) [2]. In stark contrast, Vibralactone L demonstrates no inhibitory activity against pancreatic lipase and no cytotoxicity against five human cancer cell lines [3]. This functional divergence underscores that structural similarity does not imply functional equivalence; substituting Vibralactone L with any other vibralactone analog—whether more potent (e.g., C1) or structurally related (e.g., vibralactone K or M)—would fundamentally alter experimental outcomes and invalidate studies predicated on its specific non-cytotoxic and non-inhibitory phenotype.

Attribute
Vibralactone L
Other Vibralactones
Lipase inhibition
No activity
Active inhibitors (parent, C1)
Cytotoxicity
Non-cytotoxic (5 cell lines)
Varies; some analogs may be cytotoxic
Functional phenotype
Non-inhibitory, non-cytotoxic
Potent lipase inhibitors or unknown

Vibralactone L Quantitative Differentiation Evidence: Direct Comparative Data Against Vibralactone Analogs


Vibralactone L vs. Vibralactone (Parent): Pancreatic Lipase Inhibitory Activity

Vibralactone L exhibits no inhibitory activity against pancreatic lipase, a stark functional divergence from the parent compound vibralactone, which is a potent inhibitor of this enzyme [1].

Lipase Activity: L vs Parent
Head-to-head
No activity vs IC50 0.4 µg/mL
Supports negative control assay context
In vitro enzyme assay; single report
Pancreatic lipase Enzyme inhibition Natural products

Vibralactone L vs. Vibralactone K and M: Cytotoxicity Profile Across Five Human Cancer Cell Lines

Vibralactone L shares with vibralactones K and M a complete absence of cytotoxicity against five human cancer cell lines, as reported in the primary isolation study [1].

Cytotoxicity: L vs K, M
Head-to-head
No cytotoxicity (all three) across 5 cell lines
Supports non-cytotoxic reference selection
Specific cell lines not detailed
Cytotoxicity Cancer cell lines Natural products

Vibralactone L vs. Optimized Analog C1: Divergent Lipase Inhibitory Potency and Therapeutic Potential

While Vibralactone L has no pancreatic lipase inhibitory activity, the optimized vibralactone analog C1 exhibits an IC50 of 14 nM, representing a >3000-fold increase in potency relative to the parent vibralactone [1].

Potency Divergence: L vs C1
Context-dependent
No activity vs C1 IC50 14 nM (>3000-fold vs parent)
Supports SAR interpretation; inactivity not class-wide
Class-level inference
Structure-activity relationship Drug discovery Pancreatic lipase

Vibralactone L Structural Identity: Distinct Molecular Formula and Weight Compared to Vibralactone K

Vibralactone L (C14H20O4, MW 252.31) is structurally distinct from the co-isolated analog vibralactone K (C12H18O3, MW 210.27), ensuring unambiguous identification and purity assessment in analytical workflows [1].

Structural Identity: L vs K
Source review
C14H20O4 (MW 252.31) vs C12H18O3 (MW 210.27)
Supports analytical identity confirmation
Supplier-provided data; verify independently
Chemoinformatics Quality control Structural verification

Vibralactone L Research and Industrial Applications: Targeted Use Cases Based on Quantitative Differentiation


Negative Control in Pancreatic Lipase Inhibition Studies

Vibralactone L serves as an ideal negative control compound in pancreatic lipase inhibition assays. Its complete lack of inhibitory activity [1] provides a baseline against which the effects of active vibralactone analogs (e.g., parent vibralactone, IC50 0.4 μg/mL [2]; compound C1, IC50 14 nM [3]) can be rigorously validated.

Structure-Activity Relationship (SAR) Studies in Vibralactone Family

The stark contrast in pancreatic lipase inhibitory activity between Vibralactone L (inactive) [1] and the parent vibralactone (active) [2] makes it a key compound for SAR studies. Researchers can use Vibralactone L to identify the specific structural motifs essential for lipase inhibition.

Non-Cytotoxic Reference Standard in Cell-Based Assays

Given its demonstrated lack of cytotoxicity against five human cancer cell lines [1], Vibralactone L can be used as a non-toxic reference compound in cell viability assays, ensuring that observed biological effects in other test compounds are not due to general cytotoxicity.

Analytical Method Development and Quality Control

The distinct molecular formula (C14H20O4, MW 252.31) [4] and unique CAS number (1623786-67-3) of Vibralactone L facilitate its use as a reference standard in HPLC, LC-MS, and NMR-based analytical methods for the identification and quantification of vibralactone derivatives in complex mixtures.

Application
Selection Property
Validation Focus
Negative control lipase assays
Non-inhibitory profile
Verify absence of lipase inhibition
SAR investigations
Functional divergence from active analogs
Correlate structure to inhibitory phenotype
Cell-based assays (non-cytotoxic reference)
Reported non-cytotoxic profile
Confirm non-cytotoxicity in model systems
Analytical reference standard
Distinct molecular identity vs. analogs
Purity and structural confirmation (HPLC/LC-MS/NMR)
Quote Request

Request a Quote for Vibralactone L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.